6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one
Description
Properties
CAS No. |
58897-78-2 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9N3O3/c1-7-2-3-8(6-10(7)14(16)17)9-4-5-11(15)13-12-9/h2-6H,1H3,(H,13,15) |
InChI Key |
KWNYJAXBNNWFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazine Condensation with β-Keto Acids or Esters
A common route involves refluxing hydrazine hydrate with β-aroyl propionic acids or related keto acids bearing the desired aryl substituent. For example, 4-methyl-3-nitrophenyl-substituted β-keto acids can be reacted with hydrazine hydrate in methanol under reflux to yield the corresponding 4,5-dihydropyridazin-3(2H)-one derivatives. This method is efficient and yields moderate to good product quantities after recrystallization.
Multicomponent Reactions Using Arenes, Cyclic Anhydrides, and Hydrazines
Ultrasound-promoted multicomponent syntheses have been reported, where arenes, cyclic anhydrides, and aryl hydrazines react in the presence of ionic liquid catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate. This method offers high yields and short reaction times, providing a green chemistry approach to pyridazinone derivatives.
Specific Preparation of 6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one
Synthesis via β-Aroyl Propionic Acid and Hydrazine Hydrate
- Starting materials: β-aroyl propionic acid with 4-methyl-3-nitrophenyl substituent.
- Procedure: The acid is dissolved in methanol, and hydrazine hydrate along with sodium acetate is added. The mixture is refluxed for approximately 6 hours.
- Workup: After reflux, methanol is distilled off, and the reaction mixture is poured into cold water to precipitate the product.
- Purification: The solid is filtered and recrystallized from methanol to obtain pure 6-(4-methyl-3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one.
Nitration and Reduction Steps for Functional Group Manipulation
In some synthetic routes, the 4-methylphenyl group is introduced first, followed by nitration at the 3-position of the phenyl ring. Reduction of nitro groups to amines or further functionalization can be performed using zinc powder in anhydrous methanol with ammonium formate as a reducing agent.
Alternative Synthetic Routes and Functionalization
Friedel-Crafts Acylation and Domino Reactions
Friedel-Crafts acylation of substituted arenes followed by hydrazine-mediated cyclization can yield pyridazinone derivatives with aryl substituents. Domino hydrohydrazination and condensation reactions have also been developed to synthesize 6-substituted pyridazinones in one-pot processes with moderate to good yields.
Cyclocondensation of Nitroacetophenone Derivatives
Cyclocondensation of 4- or 3-nitroacetophenone derivatives with hydrazine hydrate can furnish nitrophenyl-substituted pyridazinones. These intermediates can be further hydrogenated catalytically to amines or reacted with isocyanates to form urea derivatives, expanding the chemical diversity of the pyridazinone scaffold.
Representative Data Table of Preparation Conditions and Yields
| Method/Step | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine hydrate reflux with β-aroyl acid | β-aroyl propionic acid (4-methyl-3-nitrophenyl) + NH2NH2·H2O | Reflux in MeOH, 6 h | 60-75 | Recrystallization from methanol |
| Ultrasound-promoted multicomponent synthesis | Arenes + cyclic anhydrides + ArNHNH2 + ionic liquid catalyst | Ultrasound, short reaction time | High | Green chemistry approach, recyclable catalyst |
| Friedel-Crafts acylation + hydrazine cyclization | Substituted arenes + acyl chlorides + hydrazine | Standard Friedel-Crafts conditions | Moderate | One-pot domino reaction possible |
| Cyclocondensation of nitroacetophenones | Nitroacetophenone derivatives + hydrazine hydrate | Reflux in ethanol | 70-85 | Followed by catalytic hydrogenation if needed |
Research Findings and Observations
- The hydrazine condensation method is widely used due to its simplicity and relatively high yields.
- Multicomponent reactions using ionic liquids provide environmentally friendly alternatives with efficient catalyst recycling.
- Functional group tolerance is good, allowing for nitro, methyl, and other substituents on the phenyl ring.
- Catalytic hydrogenation steps enable conversion of nitro groups to amines, facilitating further derivatization.
- Purification typically involves recrystallization from ethanol or methanol, yielding crystalline products with well-defined melting points.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Reduction: 6-(4-methyl-3-aminophenyl)pyridazin-3(2H)-one.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Halogenated pyridazinone derivatives.
Scientific Research Applications
Pharmacological Applications
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to 6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one exhibit significant analgesic and anti-inflammatory effects. In experimental models, such as the hot plate test for analgesia and carrageenan-induced paw edema for anti-inflammatory activity, these compounds have shown effectiveness comparable to standard drugs like aspirin and indomethacin .
2. Antihypertensive Activity
Pyridazinone derivatives have been studied for their potential as antihypertensive agents. Compounds with similar structures have demonstrated promising results in lowering blood pressure in various animal models. For instance, specific derivatives have been synthesized and tested using non-invasive methods, showing efficacy comparable to established antihypertensive medications like hydralazine and propranolol .
3. Antimicrobial and Anticancer Activities
The biological activity of pyridazine derivatives extends to antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant antibacterial, antifungal, and anticancer activities against various cell lines . The mechanism of action often involves interference with cellular processes in pathogens or cancer cells.
Agricultural Applications
1. Pesticidal Activity
Research has explored the use of pyridazinone derivatives as potential pesticides. Their ability to inhibit specific enzymes or metabolic pathways in pests can lead to effective pest control strategies while minimizing environmental impact .
2. Growth Regulators
Certain pyridazine derivatives are being investigated for their role as plant growth regulators, which can enhance crop yield and resilience against environmental stressors. These compounds may modulate plant hormone levels or influence other physiological processes critical for plant growth .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its chemical structure allows for potential use in developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Analgesic Activity Study : A comparative study evaluated the analgesic effects of various pyridazine derivatives using animal models, demonstrating that certain compounds exhibited superior pain relief compared to conventional analgesics.
- Antihypertensive Evaluation : A series of experiments assessed the blood pressure-lowering effects of newly synthesized pyridazinones in hypertensive rat models, revealing promising results that warrant further clinical investigation .
Mechanism of Action
The mechanism of action of 6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyridazin-3(2H)-one derivatives vary primarily in substituents at positions 4, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyridazin-3(2H)-one Derivatives
Key Observations :
Key Findings :
- Ultrasound-assisted synthesis (e.g., for triazine-linked pyridazinones) offers higher yields (70%+) and aligns with green chemistry principles compared to traditional reflux methods (~30% yield) .
- Condensation reactions enable the introduction of benzylidene groups, expanding structural diversity but requiring precise pH control .
Physicochemical Properties
Table 3: Solubility and Stability Data
Insights :
- The nitro group in this compound likely reduces solubility in polar solvents, similar to 6-phenyl derivatives .
- Stability data for the target compound is lacking in the literature, highlighting a research gap.
Table 4: Pharmacological Profiles
Key Points :
- Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., bromine, nitro), which may modulate COX enzyme interactions .
Biological Activity
6-(4-Methyl-3-nitrophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazinone core substituted with a 4-methyl-3-nitrophenyl group, which contributes to its biological activity.
1. Anticancer Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. For instance, various studies have synthesized related compounds that demonstrated cytotoxic effects against multiple cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Several derivatives have shown promising results in inhibiting tyrosine kinases, which play a crucial role in cancer signaling pathways .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | < 5 |
| This compound | HCT116 (Colon) | < 10 |
| This compound | A375 (Skin) | < 8 |
2. Anti-inflammatory Activity
Pyridazinones have also been recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models:
- In Vivo Studies : In animal models, these compounds have shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of pyridazinones is another area of interest. Compounds with similar structures have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation:
- Experimental Findings : In vitro assays demonstrated that certain derivatives effectively reduced oxidative stress markers, indicating their potential as antioxidant agents .
Case Studies and Research Findings
Several studies highlight the biological activity of pyridazinones:
- Antitumor Activity : A study published in the Journal of Chemical and Pharmaceutical Research reported that specific pyridazinones exhibited high cytotoxicity against leukemia and solid tumor cell lines with GI50 values below 2 µM .
- Kinase Inhibition : Another investigation focused on substituted pyrazol-4-yl pyridazinones showed promising results as c-Met inhibitors, demonstrating significant anti-proliferative effects on gastric cancer cells .
- Combinatorial Approaches : Research has suggested that combining pyridazinones with other therapeutic agents may enhance their efficacy against resistant cancer cell lines, opening avenues for combination therapies .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| LogP (octanol-water) | ~2.5 (predicted) | |
| Melting Point | 178–182°C (analog data) | |
| UV-Vis λmax | 265 nm (nitroaryl π→π* transition) |
Q. Table 2. Bioactivity Assay Parameters
| Assay Type | Conditions | Positive Control |
|---|---|---|
| COX-2 Inhibition | 10 µM compound, 37°C, 30 min | Celecoxib (IC50 = 40 nM) |
| CRF-1 Receptor Binding | Radioligand displacement (IC50) | CP-154,526 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
